3-Methyl-6-(trifluoromethyl)pyridin-2-amine

Lipophilicity Drug-likeness ADME

Researchers optimizing factor D inhibitor macrocycles face inconsistent reactivity from non-fluorinated or regioisomeric aminopyridine building blocks, risking failed cyclizations. 3-Methyl-6-(trifluoromethyl)pyridin-2-amine (CAS 1211582-57-8) resolves this with its precise 3-methyl-6-CF3 substitution pattern (XLogP=1.8, zero rotatable bonds) that pre-organizes the scaffold for macrocyclization while conferring metabolic stability. • Enables single-step introduction of both methyl and CF3 groups for factor D and RAF kinase inhibitor pharmacophores. • ≥98% purity from ISO-certified suppliers minimizes side products in multi-step macrocyclization. • Refrigerated (2-8°C), light-protected storage ensures lot-to-lot consistency across campaign-scale procurement.

Molecular Formula C7H7F3N2
Molecular Weight 176.14 g/mol
CAS No. 1211582-57-8
Cat. No. B1430921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-(trifluoromethyl)pyridin-2-amine
CAS1211582-57-8
Molecular FormulaC7H7F3N2
Molecular Weight176.14 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C=C1)C(F)(F)F)N
InChIInChI=1S/C7H7F3N2/c1-4-2-3-5(7(8,9)10)12-6(4)11/h2-3H,1H3,(H2,11,12)
InChIKeySURNWXZZAOHVMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-6-(trifluoromethyl)pyridin-2-amine – Properties & Procurement


3-Methyl-6-(trifluoromethyl)pyridin-2-amine (CAS 1211582-57-8) is a fluorinated heterocyclic building block employed in the preparation of macrocyclic compounds for pharmaceutical manufacturing, notably as an intermediate toward factor D inhibitors . It features a 2-aminopyridine core with a C3 methyl substituent and a C6 trifluoromethyl group, providing a molecular weight of 176.14 g/mol, a calculated XLogP3-AA of 1.8, zero rotatable bonds, and a topological polar surface area of 38.9 Ų [1]. Commercially, the compound is available from multiple suppliers in purities ranging from ≥95% to 98%, with the free amine form typically stored under refrigerated (2–8°C) and light-protected conditions to ensure shelf stability [2].

3-Methyl-6-(trifluoromethyl)pyridin-2-amine – Analog Substitution Limitations


The 3-methyl-6-(trifluoromethyl) substitution pattern on the 2-aminopyridine scaffold is not arbitrary: it defines the geometry, electronics, and lipophilicity required for downstream macrocyclization and target binding. Substituting with a non-fluorinated 3-methylpyridin-2-amine (CAS 1603-40-3) eliminates the electron-withdrawing trifluoromethyl group that enhances metabolic stability and binding affinity [1]. Conversely, the demethylated analog 6-(trifluoromethyl)pyridin-2-amine (CAS 34486-24-3) lacks the C3 methyl group, altering the steric environment and conformational preferences critical for factor D inhibitor macrocycle formation . Similarly, the regioisomeric 5-(trifluoromethyl)pyridin-2-amine (CAS 74784-70-6) places the trifluoromethyl group at a different position, which changes the electronic distribution and hydrogen-bonding network within the active site . The quantitative evidence in Section 3 demonstrates why this specific substitution pattern—and therefore this specific CAS number—must be maintained in lead optimization and scale-up campaigns.

3-Methyl-6-(trifluoromethyl)pyridin-2-amine – Quantitative Analog Comparison


LogP and H-Bonding Profile Comparison

The presence of both a methyl group at C3 and a trifluoromethyl group at C6 confers a distinct physicochemical profile relative to analogs missing either substituent. The target compound exhibits an XLogP3-AA value of 1.8, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 0 rotatable bonds [1]. In contrast, the demethylated analog 6-(trifluoromethyl)pyridin-2-amine (CAS 34486-24-3) has an XLogP3-AA of 1.6, 1 donor, 5 acceptors, and 0 rotatable bonds [2], while the non-fluorinated 3-methylpyridin-2-amine (CAS 1603-40-3) shows an XLogP3 of 0.8, 1 donor, 2 acceptors, and 0 rotatable bonds [3]. The combination of higher lipophilicity and increased hydrogen-bond acceptor count in the target compound improves membrane permeability and target engagement, consistent with the observed enhancement in cellular potency of factor D inhibitors incorporating this scaffold .

Lipophilicity Drug-likeness ADME

Commercial Availability & Purity Comparison

The target compound is commercially offered at 98% purity by AKSci and ≥95% purity by MuseChem and BenchChem, with ISO-certified manufacturing quality for global pharmaceutical R&D . In contrast, the N-methylated isomer N-methyl-6-(trifluoromethyl)pyridin-2-amine (CAS 1242339-20-3) and the non-methylated 6-(trifluoromethyl)pyridin-2-amine (CAS 34486-24-3) are available but with different purity grades (typically 95–97%) and from a more limited set of vendors [1]. The higher specified purity of the target compound reduces the need for additional purification steps in multi-step syntheses of macrocyclic factor D inhibitors, directly impacting yield and cost efficiency in scale-up campaigns .

Procurement Purity Supply Chain

Factor D Inhibitor Macrocyclization Utility

The 3-methyl-6-(trifluoromethyl)pyridin-2-amine scaffold is explicitly cited in patent literature as a building block for the preparation of macrocyclic factor D inhibitors, with the trifluoromethyl group enhancing binding to the target protease . In contrast, the non-fluorinated analog 2-amino-3-methylpyridine (CAS 1603-40-3) is primarily employed as a precursor to agrochemicals and as a comutagen metabolism probe, with no reported utility in factor D inhibitor programs [1]. The presence of the electron-withdrawing trifluoromethyl group in the target compound is essential for achieving the requisite potency and selectivity in complement pathway inhibition, as demonstrated by structure-activity relationship (SAR) studies within the same patent family .

Factor D inhibitor Macrocycle Complement cascade

Conformational Rigidity & H-Bonding Topology

The 3-methyl-6-(trifluoromethyl) substitution pattern yields a zero-rotatable-bond scaffold with a topological polar surface area (TPSA) of 38.9 Ų and one hydrogen bond donor [1]. The regioisomer 5-(trifluoromethyl)pyridin-2-amine (CAS 74784-70-6) shares the same TPSA and donor count but places the electron-withdrawing group at the C5 position, which alters the electronic distribution across the pyridine ring and changes the preferred orientation of the amino group during binding events [2]. This subtle electronic shift can result in up to 10-fold differences in IC50 values when the scaffold is incorporated into kinase inhibitor cores, as observed in SAR studies of trifluoromethylpyridine-based RAF inhibitors [3]. The C6-trifluoromethyl substitution in the target compound provides optimal geometry for factor D active site engagement .

Conformational analysis Hydrogen bonding Regioisomer

3-Methyl-6-(trifluoromethyl)pyridin-2-amine – Applications & Procurement


Macrocyclic Factor D Inhibitor Synthesis

The compound is explicitly cited in patent literature as an intermediate for macrocyclic factor D inhibitors . Procurement at ≥98% purity from ISO-certified suppliers ensures consistent performance in multi-step macrocyclization reactions, minimizing side products that could reduce yield. Researchers targeting age-related macular degeneration, paroxysmal nocturnal hemoglobinuria, or other complement-driven disorders should prioritize this CAS number over non-fluorinated or regioisomeric analogs to maintain the established SAR.

Kinase Inhibitor Scaffold Synthesis

The 3-methyl-6-(trifluoromethyl) substitution pattern aligns with the core of several RAF kinase inhibitor pharmacophores [1]. Medicinal chemistry teams optimizing BRAF, RAF1, or related kinase inhibitors can deploy this building block to introduce both the methyl and trifluoromethyl groups in a single synthetic step, leveraging the zero-rotatable-bond geometry for conformational pre-organization. Procurement of the 98% purity grade minimizes purification burdens during library synthesis .

Antiviral & Anticancer Lead Optimization

Fluorinated aminopyridines, including the 3-methyl-6-CF3 variant, are privileged scaffolds in antiviral and anticancer drug discovery [2]. The combination of moderate lipophilicity (XLogP = 1.8), hydrogen-bond acceptor count, and metabolic stability conferred by the trifluoromethyl group makes this compound suitable for hit-to-lead optimization campaigns where oral bioavailability and target residence time are key criteria [3].

Agrochemical Intermediate Applications

Trifluoromethylpyridines are widely employed in agrochemicals due to the CF3 group's resistance to oxidative metabolism and improved soil persistence [4]. The 3-methyl-6-(trifluoromethyl)pyridin-2-amine scaffold can serve as a precursor to fungicidal or herbicidal agents requiring both 2-aminopyridine nucleophilicity and trifluoromethyl-driven metabolic stability. Procurement at 98% purity supports reliable scale-up to pilot-plant quantities .

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